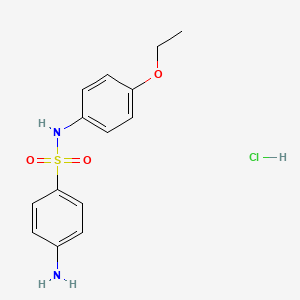![molecular formula C15H23Cl2N3 B1369126 [2-(1H-吲哚-3-基)乙基]哌啶-4-胺二盐酸盐 CAS No. 435342-22-6](/img/structure/B1369126.png)
[2-(1H-吲哚-3-基)乙基]哌啶-4-胺二盐酸盐
描述
[2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride: is a synthetic compound that features an indole moiety linked to a piperidine ring via an ethyl chain
科学研究应用
Chemistry
In chemistry, [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its indole moiety is a versatile scaffold in organic synthesis.
Biology
Biologically, this compound is studied for its interaction with various receptors in the brain, making it a candidate for neurological research. It is often used in studies related to serotonin receptors due to the structural similarity of the indole ring to serotonin.
Medicine
In medicine, the compound is explored for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of particular interest.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用机制
Target of Action
It is known that indole derivatives, which include [2-(1h-indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, bind with high affinity to multiple receptors . This suggests that [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride could have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The ethyl-indole intermediate undergoes a nucleophilic substitution reaction with piperidine.
Final Amine Formation: The resulting compound is then treated with ammonia or an amine to introduce the amine group.
Dihydrochloride Salt Formation: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Hydrolysis: Corresponding carboxylic acids or alcohols.
相似化合物的比较
Similar Compounds
Tryptamine: Shares the indole structure but lacks the piperidine ring.
Serotonin: A natural neurotransmitter with a similar indole structure.
Psilocybin: A psychedelic compound with an indole moiety.
Uniqueness
What sets [2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride apart is its combination of the indole and piperidine structures, which may confer unique pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and specificity.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUKWUGMFSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


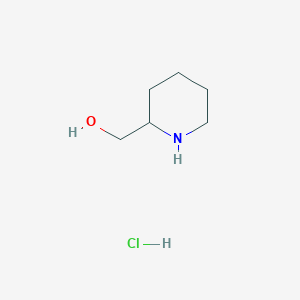
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
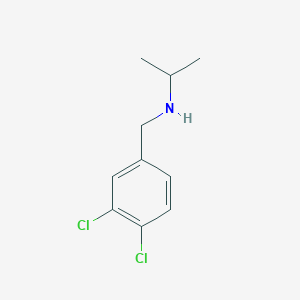
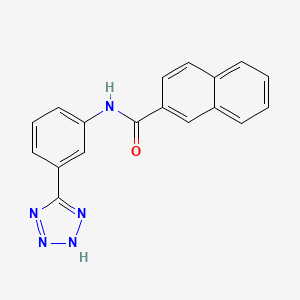
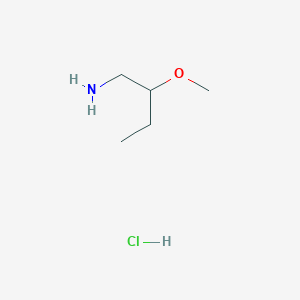
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
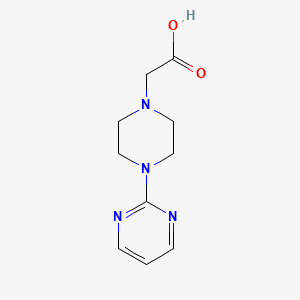
![Methyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1369078.png)
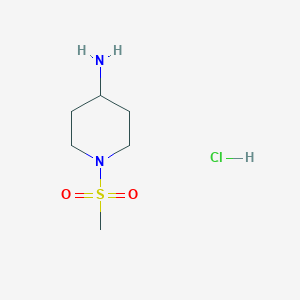

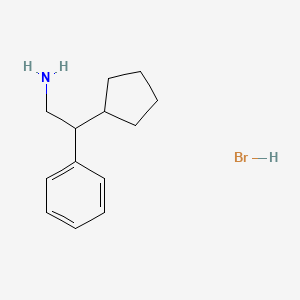
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
![2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde](/img/structure/B1369096.png)
